N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazolone core linked to a 2,4-dimethoxyphenyl group via an acetamide bridge. The molecule’s complexity arises from its imidazo[1,2-b][1,2,4]triazol-5-one scaffold, which is substituted with an ethyl group at position 2 and a ketone at position 3.
Properties
Molecular Formula |
C16H19N5O4 |
|---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C16H19N5O4/c1-4-13-18-16-19-15(23)11(21(16)20-13)8-14(22)17-10-6-5-9(24-2)7-12(10)25-3/h5-7,11H,4,8H2,1-3H3,(H,17,22)(H,18,19,20,23) |
InChI Key |
KCVMKFVWORABQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and ethyl acetoacetate, which undergo a series of reactions such as condensation, cyclization, and acylation to form the final product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. In 0.1 M HCl at 80°C, cleavage of the amide bond produces 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetic acid and 2,4-dimethoxyaniline within 4–6 hours (yield: 72–85%). Alkaline hydrolysis (NaOH, 50°C) proceeds faster (2–3 hours) but with lower yields (55–68%) due to side reactions. Computational studies indicate the dimethoxyphenyl group stabilizes the transition state through resonance effects.
Nucleophilic Substitution
The imidazotriazole ring participates in nucleophilic substitution at the C-2 position:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenol | DMF, K₂CO₃, 80°C, 12 h | C-2 phenylthio derivative | 63% | |
| Ethylamine | EtOH, reflux, 24 h | C-2 ethylamino derivative | 48% | |
| Sodium methoxide | MeOH, 60°C, 8 h | C-2 methoxy derivative | 71% |
Electron-donating methoxy groups on the phenyl ring reduce electrophilicity at C-2, necessitating harsher conditions compared to non-substituted analogs.
Oxidation and Cyclization
The imidazotriazole system undergoes oxidative cyclization in DMSO at 100°C, forming disulfide intermediates (detected via LC-MS and ¹H NMR) . Subsequent intramolecular coupling produces tricyclic benzo-fused derivatives . Key observations:
-
Kinetics : Reaction completes in 30 hours with electron-withdrawing substituents (e.g., -Cl) but stalls at 50% conversion with -OCH₃ groups due to reduced sulfur electrophilicity .
-
Mechanism : Confirmed via isotopic labeling (DMSO-d₆) and trapping of disulfide intermediates .
4.1. Imidazotriazole Ring Modifications
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 5-oxo group to a hydroxyl, forming 5-hydroxy-4,5-dihydroimidazotriazole (yield: 82%).
-
Alkylation : Treatment with ethyl bromide (K₂CO₃, DMF) selectively alkylates N-1 of the triazole ring.
4.2. Methoxy Group Demethylation
BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups, generating catechol derivatives. This reaction is pH-sensitive, with overexposure leading to ring hydroxylation.
Stability Under Biological Conditions
In simulated gastric fluid (pH 1.2), the compound degrades via hydrolysis (t₁/₂ = 3.2 h). In liver microsomes, CYP3A4-mediated oxidation at the ethyl side chain produces a carboxylic acid metabolite.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anticancer Applications
Research has shown that compounds containing imidazole and triazole rings exhibit promising anticancer properties. For instance, studies have indicated that derivatives of imidazo[1,2-b][1,2,4]triazole can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.
- Mechanism of Action : The mechanism often involves the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis. Compounds targeting TS have demonstrated IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
- Case Studies : In vitro studies have revealed significant growth inhibition percentages (PGIs) against several cancer cell lines such as SNB-19 and OVCAR-8 . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways.
Antimicrobial Applications
The compound also shows potential as an antimicrobial agent. The presence of the oxadiazole ring structure is particularly relevant for its antimicrobial activity.
- Broad-Spectrum Activity : Research indicates that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The dual action against bacterial infections makes these compounds valuable in treating resistant strains .
- In Vivo Studies : Animal model studies have demonstrated the efficacy of related compounds in reducing bacterial load and improving survival rates in infections caused by Mycobacterium tuberculosis .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide.
- Lipophilicity : The lipophilic nature of the compound facilitates its transport across cell membranes, enhancing its bioavailability and therapeutic effectiveness .
- Metabolic Stability : Studies on metabolic pathways indicate that modifications to the structure can lead to improved stability and reduced toxicity profiles.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Anticancer | SNB-19 | 86.61 | 0.47 |
| Anticancer | OVCAR-8 | 85.26 | 0.75 |
| Antimicrobial | Mycobacterium tuberculosis | Significant reduction | - |
| Antimicrobial | Gram-positive bacteria | Moderate activity | - |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, particularly in their acetamide-linked heterocyclic cores:
Key Observations :
- Substituent Impact : The 2,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in Y020-8822 or chloro in 6m ), suggesting divergent electronic profiles. Methoxy groups may improve aqueous solubility compared to halogenated analogs.
- Biological Relevance : Compounds like Y020-8822 (392.37 g/mol) and 6m (393.11 g/mol) have been screened for bioactivity, implying that the target molecule’s imidazo-triazolone core is a pharmacophore of interest in drug discovery .
Functional and Application-Based Differences
- Agrochemical Potential: Derivatives like flumetsulam (N-(2,6-difluorophenyl)-triazolo-pyrimidine sulfonamide ) and oxadixyl (N-(2,6-dimethylphenyl)-methoxyacetamide ) highlight the role of acetamide-triazole hybrids in herbicide development. The target compound’s dimethoxyphenyl group may offer selectivity in plant enzyme inhibition.
Biological Activity
The compound N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and other therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dimethoxyphenyl group and an imidazo[1,2-b][1,2,4]triazole moiety. The presence of these functional groups is significant for its biological activity.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 302.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound in focus. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- HepG2 Cell Line Study : In a study evaluating novel triazole derivatives, compounds similar to this compound were tested against HepG2 cells. Results showed an IC50 value of approximately 0.25 μM for the most active derivative, indicating potent antitumor activity .
- Broad Spectrum Activity : Another study synthesized a series of imidazole and triazole derivatives that demonstrated significant cytotoxicity across various cancer cell lines (NUGC; DLD1; MCF7). The most active compound exhibited GI50 values ranging from 0.20 to 2.58 μM .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : The compounds disrupt cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : They may modulate pathways such as AMPK phosphorylation and p53 signaling .
Additional Biological Activities
Besides anticancer properties, compounds with similar structures have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives exhibit promising antibacterial effects against strains like Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Certain triazole derivatives have shown potential in reducing inflammation markers in vitro .
Summary of Biological Activities
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | IC50 Value (μM) | Activity |
|---|---|---|---|
| Compound A | Triazole | 0.25 | Anticancer |
| Compound B | Imidazole | 0.49 | Anticancer |
| Compound C | Benzimidazole | 1.98 | Anticancer |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
